

1H NMR Characterization Guide: 4-(4-Chlorophenoxy)-3-nitropyridine

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)-3-nitropyridine

CAS No.: 919118-79-9

Cat. No.: B8572739

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Executive Summary & Strategic Context

In the development of Type II kinase inhibitors (e.g., Sorafenib analogs) and agrochemicals, **4-(4-chlorophenoxy)-3-nitropyridine** serves as a critical "hinge" intermediate.^[1] Its synthesis typically involves the nucleophilic aromatic substitution (

) of 4-chloro-3-nitropyridine with 4-chlorophenol.

For the synthetic chemist, the primary challenge is not just characterization, but process control: rapidly distinguishing the product from the unreacted starting material (4-chloro-3-nitropyridine) and confirming the regioselectivity of the ether linkage.

This guide moves beyond simple peak listing. We compare the Product against its Primary Alternative (the Starting Material) to establish a self-validating decision framework. We also evaluate Solvent Systems (DMSO-d₆ vs. CDCl₃) to optimize resolution for trace impurity detection.

Comparative Analysis: Product vs. Alternatives

Comparison A: Reaction Monitoring (Product vs. Starting Material)

The most critical "alternative" to the product is the unreacted starting material. The

reaction replaces a Chlorine atom with a Phenoxy group.[1] While both are electron-withdrawing by induction, the Phenoxy oxygen is strongly electron-donating by resonance, causing a distinct shielding effect on the pyridine ring.[1]

Feature	Starting Material (4-Cl-3-nitropyridine)	Product (4-(4-Cl-phenoxy)-3-nitropyridine)	Diagnostic Value
H-5 Proton Shift	7.80 – 8.00 ppm (Doublet)	6.90 – 7.15 ppm (Doublet)	High. The ~1.0 ppm upfield shift confirms ether formation.[1]
H-2 Proton Shift	9.10 – 9.30 ppm (Singlet)	9.00 – 9.10 ppm (Singlet)	Low.[1] Minimal change; both are deshielded by
Aromatic Region	Pyridine signals only (3H).[1]	Pyridine (3H) + Phenoxy AA'BB' (4H). [1]	Medium. Integration ratio changes from 1:1:1 to 1:1:1:2:2.

Comparison B: Solvent Selection (DMSO-d6 vs. CDCl)

Solvent choice dictates the resolution of the aromatic region, where signal overlap is a risk.

Parameter	Chloroform-d (CDCl ₃)	DMSO-d ₆	Recommendation
Solubility	Moderate.[1] Nitropyridines often require sonication.[1]	Excellent. Instant dissolution at high concentrations.[1]	Use DMSO-d ₆
Water Peak	~1.56 ppm (Usually non-interfering).[1]	~3.33 ppm (Can obscure aliphatic impurities).[1]	Use DMSO-d ₆
Peak Separation	Tends to compress aromatic signals.[1]	Enhanced dispersion of polar aromatic protons.[1]	Use DMSO-d ₆

“

Technical Insight: In CDCl

, the H-5 pyridine doublet often overlaps with the phenoxy protons.^[1] DMSO-d

engages in dipole-dipole interactions with the nitro group, pulling the pyridine signals downfield and resolving the critical H-5 doublet from the phenoxy multiplets.

Experimental Protocol

Sample Preparation (Standard Operating Procedure)

- Mass: Weigh 10–15 mg of the dried solid.
- Solvent: Add 0.6 mL of DMSO-d (99.9% D).^[1]
- Homogenization: Invert the tube 5 times. If the solution is cloudy, sonicate for 30 seconds. Note: Suspended solids will cause line broadening and poor shimming.^[1]
- Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) or reference to the residual solvent peak (2.50 ppm).^[1]

Acquisition Parameters (400 MHz Instrument)

- Pulse Sequence: Standard 1H (zg30).
- Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the isolated H-2 proton).
- Number of Scans (NS): 16 (Sufficient for >10 mg sample).^[1]
- Spectral Width: -2 to 14 ppm.^[1]

- Temperature: 298 K (25°C).[1]

Structural Characterization Data[1][2][3]

1H NMR Assignment Table (in DMSO-d)

Position	Type	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H-2	Pyridine	9.05	Singlet (s)	1H	-	Most deshielded due to flanking and .[1]
H-6	Pyridine	8.72	Doublet (d)	1H	5.8	Alpha to Nitrogen; coupled to H-5.[1]
H-3'/5'	Phenoxy	7.56	Doublet (d)	2H	8.8	Ortho to Cl (AA' part of AA'BB').[1]
H-2'/6'	Phenoxy	7.32	Doublet (d)	2H	8.8	Ortho to Ether Oxygen (BB' part of AA'BB').[1]
H-5	Pyridine	7.08	Doublet (d)	1H	5.8	Diagnostic Peak. Upfield due to O-donation. [1]

*Note: The phenoxy protons appear as an AA'BB' system but often resemble two doublets at 400 MHz.[1]

Interpretation of Couplings

- Pyridine Ring (

= 5.8 Hz): This coupling constant is characteristic of ortho-coupling in pyridine rings.[1] The absence of meta-coupling (

) confirms the 3,4-substitution pattern.

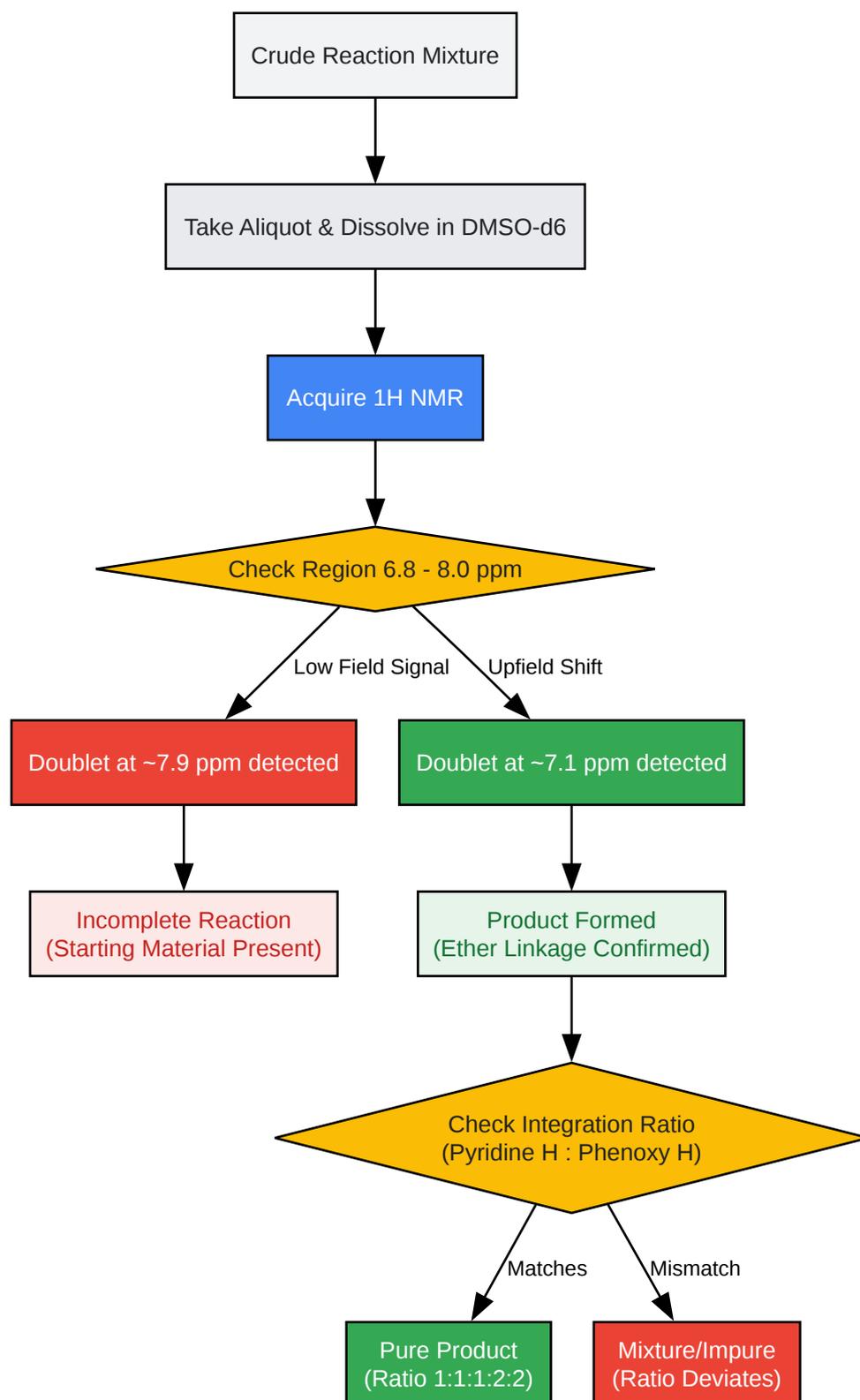
- Phenoxy Ring (

): Typical large ortho-coupling for para-substituted benzenes.[1]

Decision Logic & Visualization

Workflow: From Crude to Confirmed Structure

This diagram outlines the decision process for a chemist monitoring the reaction.

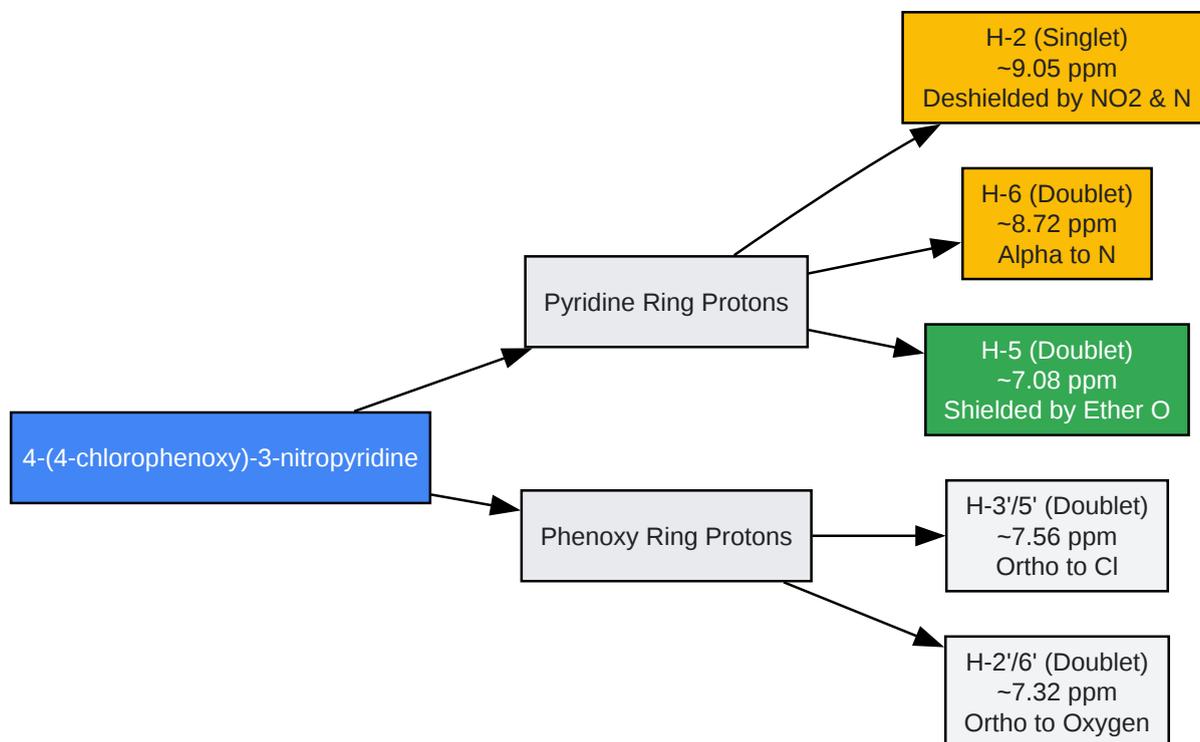


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Caption: Logical workflow for validating the conversion of 4-chloro-3-nitropyridine to the ether product using diagnostic chemical shifts.

Structural Assignment Logic

How to distinguish the overlapping aromatic signals using electronic effects.



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Caption: Assignment hierarchy based on electronic shielding/deshielding effects. Note the distinct H-5 position.[1]

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